
Benzamide, 2-(acetyloxy)-N-hydroxy-N-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, 2-(acetyloxy)-N-hydroxy-N-phenyl- is a compound belonging to the class of benzamides Benzamides are a significant class of amide compounds widely used in various fields, including medical, industrial, and biological applications
Méthodes De Préparation
The synthesis of benzamide, 2-(acetyloxy)-N-hydroxy-N-phenyl- can be achieved through various synthetic routes. One common method involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its high efficiency, low reaction times, and eco-friendly process. The reaction conditions typically involve ultrasonic irradiation and the use of a superior and recoverable catalyst.
Analyse Des Réactions Chimiques
Benzamide, 2-(acetyloxy)-N-hydroxy-N-phenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include Lewis acids, bases, and oxidizing agents. For example, the compound can undergo direct alkylation with methyl sulfoxides in the presence of lithium diisopropylamide (LDA) and tetrahydrofuran (THF) at elevated temperatures . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. It has been studied for its antioxidant and antibacterial activities . The compound has shown effective total antioxidant, free radical scavenging, and metal chelating activities. Additionally, it has demonstrated in vitro antibacterial activity against various gram-positive and gram-negative bacteria. These properties make it a valuable compound for research in the fields of chemistry, biology, medicine, and industry.
Mécanisme D'action
The mechanism of action of benzamide, 2-(acetyloxy)-N-hydroxy-N-phenyl- involves its interaction with specific molecular targets and pathways. For instance, benzamide derivatives have been shown to act as allosteric activators of human glucokinase, which plays a crucial role in glucose metabolism . The compound’s ability to interact with glucokinase and enhance its catalytic activity highlights its potential therapeutic applications in the treatment of type-2 diabetes.
Comparaison Avec Des Composés Similaires
Benzamide, 2-(acetyloxy)-N-hydroxy-N-phenyl- can be compared with other similar compounds, such as 2,3-dimethoxybenzamide and 3-acetoxy-2-methylbenzamide These compounds share similar chemical structures but differ in their specific functional groups and properties
Propriétés
Numéro CAS |
25004-85-7 |
|---|---|
Formule moléculaire |
C15H13NO4 |
Poids moléculaire |
271.27 g/mol |
Nom IUPAC |
[2-[hydroxy(phenyl)carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C15H13NO4/c1-11(17)20-14-10-6-5-9-13(14)15(18)16(19)12-7-3-2-4-8-12/h2-10,19H,1H3 |
Clé InChI |
NLNJOSJHYRIZCH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC=CC=C1C(=O)N(C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


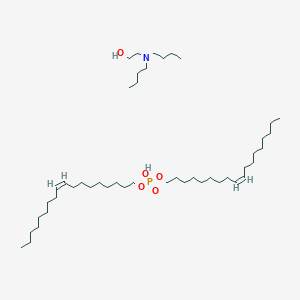
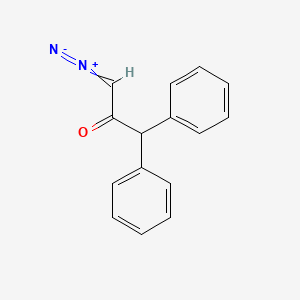
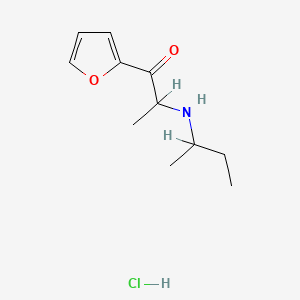
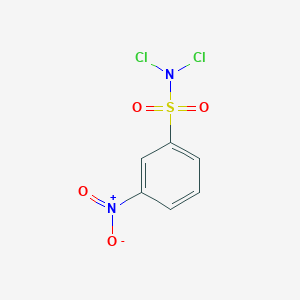

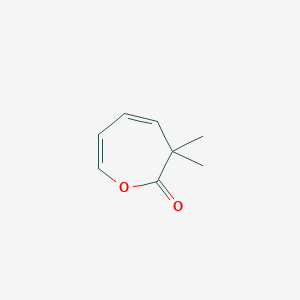
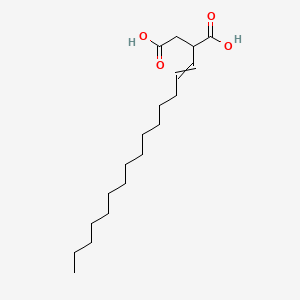
![7-tert-Butyl-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one](/img/structure/B14696699.png)
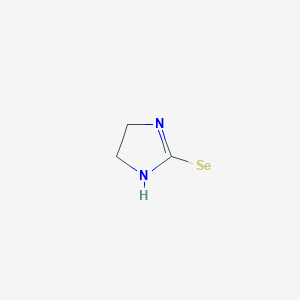
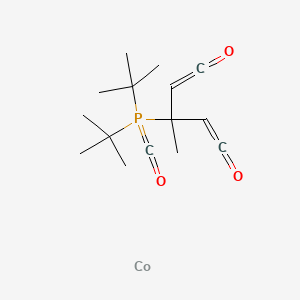
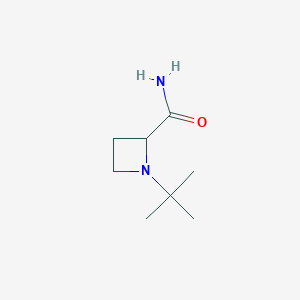
![4-Chloro-2-({(e)-[4-(dimethylamino)phenyl]methylidene}amino)phenol](/img/structure/B14696718.png)
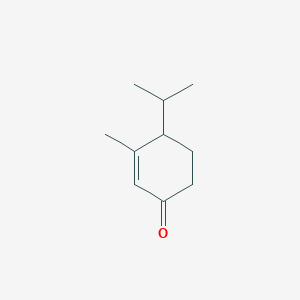
![3-[(Naphthalen-2-yl)selanyl]propanoic acid](/img/structure/B14696723.png)
